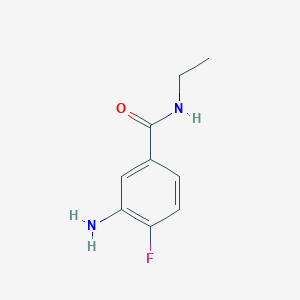

3-amino-N-ethyl-4-fluorobenzamide

説明

Significance of Fluorinated Organic Compounds in Chemical Biology

The strategic incorporation of fluorine into organic molecules is a powerful and widely used tool in medicinal and chemical biology. sigmaaldrich.com Fluorine, being the most electronegative element, imparts profound changes to a molecule's properties when substituting a hydrogen atom or a hydroxyl group. sigmaaldrich.com Its small size allows it to act as a bioisostere of hydrogen, meaning it can replace hydrogen without significantly altering the molecule's shape, yet its electronic influence can dramatically affect properties such as metabolic stability, lipophilicity, and binding affinity to biological targets. sigmaaldrich.comchemicalbook.com

The carbon-fluorine (C-F) bond is exceptionally strong, which can protect a drug molecule from metabolic degradation, thereby increasing its half-life and bioavailability. chemicalbook.comnih.gov This enhanced stability is a key reason why approximately 20% of all commercialized pharmaceuticals contain fluorine. chemicalbook.com Furthermore, the introduction of fluorine can alter the acidity or basicity of nearby functional groups and influence the conformation of the molecule, which can lead to more potent and selective interactions with enzymes and receptors. nih.govnih.gov In addition to pharmaceuticals, fluorinated compounds are crucial in the development of agrochemicals and advanced materials. nih.gov The unique nuclear magnetic resonance (NMR) properties of the ¹⁹F isotope also provide a powerful tool for studying molecular interactions and for medical imaging techniques like Positron Emission Tomography (PET). chemicalbook.combldpharm.com

Overview of Benzamide (B126) Derivatives in Contemporary Research

Benzamide derivatives are a class of compounds characterized by a benzene (B151609) ring attached to an amide functional group. This structural motif is a cornerstone in medicinal chemistry and materials science due to its chemical stability and versatile biological activities. mdpi.comnih.gov The amide bond is a key feature in many biologically active molecules, and the aromatic ring of the benzamide can be readily functionalized to fine-tune its properties. mdpi.com

Benzamide derivatives have demonstrated a vast range of pharmacological effects, including anti-inflammatory, analgesic, antitumor, and antimicrobial activities. mdpi.comnih.gov For instance, some N-substituted benzamide derivatives have been investigated as potent histone deacetylase (HDAC) inhibitors for cancer therapy, while others have been designed as glucokinase activators for the potential treatment of diabetes. hit2lead.comrsc.org The ability of the benzamide core to participate in hydrogen bonding and other non-covalent interactions makes it an effective scaffold for designing molecules that can bind to specific biological targets. molport.com The versatility of this structural class ensures its continued prominence in the quest for new therapeutic agents and functional materials. mdpi.com

Research Landscape of 3-Amino-N-ethyl-4-fluorobenzamide and Related Structural Motifs

Specific, in-depth academic research focused exclusively on this compound (CAS Number: 682757-76-2) is limited in publicly accessible literature. The compound is primarily available from commercial suppliers of chemical building blocks, which suggests its principal role is as an intermediate or a starting material for the synthesis of more complex molecules. sigmaaldrich.com

However, the structural motifs within this compound—a fluorinated aniline (B41778) ring and an N-substituted benzamide—are of considerable interest. Research on related compounds is active. For example, the synthesis of fluorinated pyrazoles, which are important building blocks in medicinal chemistry, highlights the utility of amino-fluoro precursors. nih.gov Similarly, studies on various N-substituted aminobenzamides demonstrate their potential as inhibitors for enzymes like monoamine oxidase-B. The synthesis and biological evaluation of analogs, such as N-(4-amino-3-fluorophenyl)-4-fluorobenzamide, are also documented, underscoring the ongoing exploration of this chemical space. Therefore, while this compound itself is not the subject of extensive study, its constituent parts represent a fertile ground for chemical and pharmaceutical research.

Structure

3D Structure

特性

IUPAC Name |

3-amino-N-ethyl-4-fluorobenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11FN2O/c1-2-12-9(13)6-3-4-7(10)8(11)5-6/h3-5H,2,11H2,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AEEYYJZRYCKESF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=O)C1=CC(=C(C=C1)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11FN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901298998 | |

| Record name | 3-Amino-N-ethyl-4-fluorobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901298998 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

682757-76-2 | |

| Record name | 3-Amino-N-ethyl-4-fluorobenzamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=682757-76-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Amino-N-ethyl-4-fluorobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901298998 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of Fluorobenzamides

Established Synthetic Routes for Fluorobenzamide Scaffolds

The construction of the fundamental fluorobenzamide framework relies on well-established chemical reactions, primarily focusing on the creation of the amide linkage and the precise placement of the fluorine atom on the aromatic ring.

The formation of the amide bond is a cornerstone of synthesizing benzamide (B126) derivatives. The most common approach involves the coupling of a carboxylic acid with an amine. nih.gov This transformation is typically facilitated by activating the carboxylic acid to make it more susceptible to nucleophilic attack by the amine.

A variety of reagents and methods have been developed for this purpose. Activated carboxylic acid derivatives like acyl chlorides or anhydrides readily react with amines. nih.govscribd.com Alternatively, in-situ activation of the carboxylic acid is achieved using coupling agents. A widely used method for synthesizing benzamides involves the use of carbodiimides, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often in combination with an additive like 1-hydroxybenzotriazole (B26582) (HOBt). chemicalbook.com

For the synthesis of 3-amino-N-ethyl-4-fluorobenzamide, a plausible route starts from 3-amino-4-fluorobenzoic acid. A documented synthesis of the related 3-amino-4-fluorobenzamide (B1284707) utilizes EDC, HOBt, and ammonium (B1175870) chloride to provide the primary amide. chemicalbook.com By substituting ammonium chloride with ethylamine, the desired N-ethyl derivative can be obtained.

Table 1: Common Coupling Agents for Amide Bond Formation

| Coupling Agent/Method | Description | Reference |

|---|---|---|

| EDC/HOBt | A carbodiimide-based method that activates the carboxylic acid. HOBt is often added to suppress side reactions and improve efficiency. | chemicalbook.com |

| Acyl Chlorides | Prepared from carboxylic acids using reagents like thionyl chloride (SOCl₂) or oxalyl chloride, they are highly reactive towards amines. scribd.com | scribd.com |

| Mixed Anhydrides | Formed by reacting the carboxylic acid with reagents like ethyl chloroformate, these are also effective acylating agents. scribd.com | scribd.com |

The introduction of a fluorine atom at a specific position on the benzene (B151609) ring is critical for defining the properties of the final compound. Several methods for regioselective fluorination of aromatic systems have been developed.

One major strategy is nucleophilic aromatic substitution (SNAr), where a leaving group on the aromatic ring (like a nitro group or a halogen) is displaced by a fluoride (B91410) ion. The efficiency of this reaction is highly dependent on the presence of electron-withdrawing groups on the ring. core.ac.uk

Another important method is the Sandmeyer reaction, which involves the diazotization of an aromatic amine followed by decomposition of the resulting diazonium salt in the presence of a fluoride source. acs.org A copper-catalyzed variation of this reaction has shown effectiveness for fluoro-deamination under mild conditions. acs.org

Electrophilic fluorination offers a direct way to introduce fluorine onto an electron-rich aromatic ring using reagents like Selectfluor or N-fluoro-benzenesulfonimide (NFSI). nih.govdtic.mil Furthermore, boron-directed benzannulation strategies provide a route to perfluoroalkyl-substituted arenes with complete regiocontrol. nih.gov

Table 2: Selected Regioselective Fluorination Methods

| Method | Reagents/Conditions | Description | Reference |

|---|---|---|---|

| Nucleophilic Aromatic Substitution (SNAr) | Fluoride source (e.g., KF, CsF) | Displacement of a leaving group on an activated aromatic ring by fluoride. | core.ac.uk |

| Sandmeyer-type Reaction | NaNO₂, HBF₄ (Balz-Schiemann) or Cu(I)-catalysis | Conversion of an aniline (B41778) to a diazonium salt, followed by fluorination. | acs.org |

| Electrophilic Fluorination | Selectfluor, NFSI | Direct fluorination of electron-rich aromatic rings. | nih.gov |

Derivatization and Functionalization Strategies

Once the this compound scaffold is synthesized, its properties can be further modified by chemical transformations at its various functional groups.

The primary amino group on the phenyl ring is a versatile handle for introducing a wide range of functionalities. Standard derivatization techniques for amines can be readily applied. These reactions are often used to enhance detectability in analytical methods or to explore structure-activity relationships. researchgate.net

Common derivatizing reagents for amino groups include:

Dansyl chloride (DNS-Cl) : Reacts with primary and secondary amines to form highly fluorescent sulfonamide derivatives. researchgate.net

9-fluorenylmethyl chloroformate (FMOC-Cl) : Forms stable carbamate (B1207046) derivatives that are also fluorescent. researchgate.netresearchgate.net

6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (AQC) : A reagent that reacts with both primary and secondary amines to produce stable, fluorescent derivatives suitable for quantitative analysis. waters.com

Azobenzene-based reagents : N-hydroxysuccinimidyl carbamate and ester derivatives of azobenzene (B91143) have been developed for LC-MS analysis of amino acids. nih.gov

The N-ethyl group can also be a site for chemical modification, although this is often more challenging than derivatizing the aromatic amino group. Metabolic studies of N-ethylbenzamide in rats have shown that enzymatic N-deethylation can occur, leading to the formation of the corresponding primary amide (benzamide) and ethylamine. nih.gov While not a synthetic laboratory method, this highlights a potential transformation pathway.

In synthetic chemistry, N-alkylation is a common reaction. For instance, a secondary amide or sulfonamide can be alkylated using an alkyl halide, such as ethyl iodide, in the presence of a base like sodium hydride. researchgate.net Conversely, while N-dealkylation of amides can be difficult, certain reagents are known to effect this transformation.

Modifications can also involve synthesizing analogues with different N-alkyl or N-aryl groups entirely. This is achieved during the amide bond formation step by using a different primary or secondary amine instead of ethylamine. The synthesis of a series of N-(2-aminoethyl)benzamide analogues, for example, demonstrates the exploration of different substituents on the side chain to modulate biological activity. nih.gov

Further substitution on the fluorinated phenyl ring of this compound is governed by the directing effects of the existing substituents (amino, amide, and fluorine). The amino group is a strong activating group and is ortho-, para-directing for electrophilic aromatic substitution. The amide group is a deactivating, meta-directing group. The fluorine atom is deactivating but ortho-, para-directing.

The interplay of these effects will determine the regiochemical outcome of reactions like nitration, halogenation, or Friedel-Crafts reactions. However, given the presence of the strongly activating amino group, electrophilic substitution would likely be directed to the positions ortho and para to it (positions 2 and 5).

Nucleophilic aromatic substitution (SNAr) is also a key consideration for fluorinated aromatic compounds. core.ac.uk The fluorine atom itself can be displaced by a strong nucleophile, particularly if the ring is further activated by other electron-withdrawing groups. The position of fluorine can influence the stability and interactions within the crystal structure of benzamides. nih.govresearchgate.net Studies on related 5-phenyl-1,4-benzodiazepines have also explored the conformational effects of fluorine substitution on the phenyl ring. nih.gov

Advanced Chemical Transformations and Reaction Analysis

The chemical behavior of this compound is dictated by the interplay of its three key functional groups: the aromatic amine, the N-ethylcarboxamide, and the fluorine substituent on the benzene ring. These groups influence the electron density of the aromatic system and provide reactive sites for a variety of chemical transformations.

Oxidative and Reductive Pathways of Fluorobenzamides

The presence of an amino group makes fluorobenzamides susceptible to oxidative transformations. While specific studies on this compound are not extensively documented, the oxidation of structurally similar aminobenzamides and anilines provides insight into its potential reactivity. The amino group can be oxidized by various reagents to form nitroso, nitro, or polymeric species, depending on the reaction conditions. For instance, the oxidation of p-aminophenol has been shown to yield complex dimeric and trimeric structures through the formation of benzoquinone di-imine intermediates. rsc.org Flavoprotein monooxygenases are known to catalyze the N-oxidation of primary and secondary amines, which could be a potential metabolic pathway for N-alkylated aminobenzamides. nih.gov

Conversely, the synthesis of this compound often involves the reduction of a corresponding nitro-substituted precursor. The reduction of aromatic nitro compounds is a fundamental transformation in organic synthesis and can be achieved using a variety of reducing agents. wikipedia.org Common methods include catalytic hydrogenation over palladium on carbon (Pd/C) or platinum(IV) oxide (PtO₂), and the use of metals like iron, tin, or zinc in acidic media. wikipedia.orgyoutube.com For instance, the reduction of a nitro group to an amine can be effectively carried out using tin (Sn) and hydrochloric acid (HCl), followed by a basic workup. youtube.com The choice of reducing agent can be critical for achieving chemoselectivity, especially in the presence of other reducible functional groups.

Table 1: Common Reagents for the Reduction of Nitroarenes

| Reducing Agent | Conditions | Selectivity |

| H₂, Pd/C | Mild pressure and temperature | High, can be sensitive to other functional groups |

| Fe, HCl | Acidic medium | Robust and widely used |

| SnCl₂ | Acidic medium | Mild and selective |

| NaBH₄, Catalyst | Protic solvent | Catalyst-dependent selectivity nih.govunimi.it |

| Zn, NH₄Cl | Neutral aqueous solution | Can lead to hydroxylamine (B1172632) intermediates wikipedia.org |

Nucleophilic Aromatic Substitution on Fluorobenzamide Derivatives

The fluorine atom on the benzamide ring is a key site for nucleophilic aromatic substitution (SNAr) reactions. In SNAr, a nucleophile replaces a leaving group on an aromatic ring. The reaction is facilitated by the presence of electron-withdrawing groups positioned ortho or para to the leaving group, which stabilize the negatively charged intermediate (Meisenheimer complex). masterorganicchemistry.com In the case of this compound, the benzamide group (-CONHCH₂CH₃) acts as a moderate electron-withdrawing group, activating the para-positioned fluorine atom for substitution.

The reactivity of halogens in SNAr reactions typically follows the order F > Cl > Br > I. masterorganicchemistry.com This is because the rate-determining step is the attack of the nucleophile on the aromatic ring, which is accelerated by the high electronegativity of fluorine that polarizes the C-F bond, making the carbon atom more electrophilic. masterorganicchemistry.com Therefore, the fluorine atom in this compound is expected to be readily displaced by a variety of nucleophiles.

Recent advancements have demonstrated that even unactivated fluoroarenes can undergo SNAr through photoredox catalysis, expanding the scope of this reaction to include electron-rich and neutral aromatic systems. nih.govnih.gov This technique could potentially be applied to fluorobenzamide derivatives that are not sufficiently activated by their substituent groups.

Table 2: Factors Influencing Nucleophilic Aromatic Substitution on Fluoroarenes

| Factor | Effect on Reaction Rate | Rationale |

| Leaving Group | F > Cl > Br > I | The highly electronegative fluorine atom polarizes the C-F bond, making the ring carbon more susceptible to nucleophilic attack. masterorganicchemistry.com |

| Electron-Withdrawing Groups | Increased rate | Stabilization of the negatively charged Meisenheimer intermediate. masterorganicchemistry.com |

| Position of EWG | ortho/para > meta | The negative charge in the intermediate can be delocalized onto the electron-withdrawing group. masterorganicchemistry.com |

| Nucleophile Strength | Stronger nucleophiles react faster | The rate is dependent on the nucleophilicity of the attacking species. |

| Solvent | Polar aprotic solvents are preferred | They solvate the cation without strongly solvating the nucleophile, increasing its reactivity. |

Advanced Synthetic Techniques (e.g., Radiosynthesis for Molecular Probes, Cycloadditions)

The unique properties of fluorobenzamides make them valuable scaffolds in the development of advanced chemical entities, such as molecular probes for positron emission tomography (PET). The introduction of the positron-emitting isotope fluorine-18 (B77423) ([¹⁸F]) into benzamide structures allows for non-invasive imaging of biological targets. nih.govacs.orguchicago.edu The radiosynthesis of [¹⁸F]-labeled benzamides often involves nucleophilic substitution of a suitable leaving group (e.g., nitro, trimethylammonium) on a precursor molecule with [¹⁸F]fluoride. nih.govacs.org Given the presence of a fluorine atom, isotopic exchange reactions could also be a viable strategy for the radiosynthesis of [¹⁸F]-3-amino-N-ethyl-4-fluorobenzamide.

Benzamides can also participate in cycloaddition reactions to construct more complex heterocyclic systems. For example, rhodium(III)-catalyzed C-H activation of benzamides can be coupled with a [4+3] cycloaddition with vinylcarbenoids to synthesize seven-membered azepinone rings. rsc.org Similarly, an oxidative cycloaddition of benzamides with alkynes, also catalyzed by rhodium, can lead to the formation of isoquinolones. acs.orgnih.govnih.govacs.org While these methods have been demonstrated on a range of benzamide substrates, their application to this compound would require further investigation to assess the compatibility of the amino and fluoro substituents with the catalytic systems.

Structure Activity Relationship Sar Investigations of 3 Amino N Ethyl 4 Fluorobenzamide Analogs

Influence of Fluorine Atom Position on Biological Activity and Pharmacological Profile

The introduction of fluorine into drug candidates is a widely used strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and lipophilicity. nih.gov The position of the fluorine atom on the benzamide (B126) ring is a critical determinant of the compound's biological activity and pharmacological profile.

The carbon-fluorine bond is exceptionally strong, and the fluorine atom, being the most electronegative element, can significantly alter the electronic properties of the aromatic ring. researchgate.net This can influence how the molecule interacts with its biological target. For instance, a fluorine atom at the para-position (position 4) of the benzene (B151609) ring, as in 4-fluorobenzamide (B1200420) derivatives, can enhance biological activity. nih.gov This enhancement is often attributed to favorable interactions with the target protein, where the fluorine atom can engage in hydrogen bonding or other electrostatic interactions. nih.gov The strategic placement of fluorine can block sites susceptible to metabolic oxidation by cytochrome P450 enzymes, thereby increasing the compound's half-life and bioavailability. nih.gov

Conversely, altering the fluorine's position can lead to a loss of activity. Studies on various benzazole derivatives have shown that placing a fluoro group at certain positions (e.g., positions 2 and 4) on a benzene ring enhances potency, whereas placing it at other positions (e.g., position 3) can lead to a loss of activity. nih.gov This highlights the sensitivity of the ligand-receptor interaction to the electronic and steric profile of the substituted ring. The p-fluorophenyl group not only enhances biological activity but also deactivates the ring against monooxygenase enzymes. nih.gov In the context of 3-amino-N-ethyl-4-fluorobenzamide, the fluorine at the 4-position is anticipated to play a crucial role in modulating the compound's interaction with its target, potentially by forming key interactions within the receptor's binding pocket and protecting the molecule from metabolic degradation. nih.govnih.gov

| Fluorine Position | General Impact on Activity | Potential Rationale |

| Position 4 (para) | Often enhances biological activity nih.gov | - Favorable interactions with protein side chains nih.gov- Blocks metabolic oxidation nih.gov- Increases binding affinity |

| Position 2 (ortho) | Can enhance potency nih.gov | - Alters electronic distribution to favor binding |

| Position 3 (meta) | May lead to loss of activity nih.gov | - Unfavorable steric or electronic interactions in the binding site |

Role of the Amide Linker and Alkyl Chain Variations in Ligand-Target Interactions

The amide linker and its N-alkyl substituent are pivotal components that bridge the aromatic ring and the terminal amino group, significantly influencing the molecule's conformation, flexibility, and binding interactions. The amide group itself is a planar structure with a partial double bond character, which restricts rotation. hama-univ.edu.sy It can act as both a hydrogen bond donor (via the N-H) and a hydrogen bond acceptor (via the carbonyl oxygen), allowing for robust interactions within a receptor's binding site. hama-univ.edu.sy

Steric Effects and Conformation: Increasing the size of the N-alkyl group (e.g., from methyl to ethyl to isopropyl) introduces steric bulk that can affect the hydration structure and dynamics around the amide group. nih.gov This steric hindrance can also dictate the preferred conformation of the molecule, which in turn determines how well it fits into the binding pocket of its target. Studies on other systems have shown that the length of an alkyl linker can determine whether a ligand promotes the formation of coordination polymers or discrete metallomacrocycles, highlighting the chain's role in controlling molecular assembly. rsc.org

Flexibility and Binding: The length of the alkyl chain linker can modulate the conformational space available to the molecule. researchgate.net A shorter, more rigid linker may lock the molecule into a bioactive conformation, leading to higher affinity. Conversely, a longer, more flexible chain might be necessary to allow the terminal functional groups to reach and interact with distant pockets in the receptor. The N-ethyl group in this compound provides a degree of flexibility and a specific spatial orientation for the terminal amino group, which is likely crucial for its ligand-target interactions.

Linker Chemistry for Targeted Delivery: In the broader context of drug design, linker chemistry is critical for creating "smart drugs" that release an active component at a specific site. nih.gov While not directly a prodrug strategy in this context, the stability and chemical nature of the amide linker are essential for ensuring the molecule remains intact until it reaches its biological target.

| Structural Variation | Influence on Interaction | Reference |

| Amide Group | Acts as H-bond donor and acceptor, providing key binding interactions. | hama-univ.edu.sy |

| N-Alkyl Chain Length | Modulates conformational flexibility and spatial orientation of terminal groups. | researchgate.net |

| N-Alkyl Chain Bulk | Influences hydration and can introduce steric effects that affect binding fit. | nih.gov |

Impact of Amino Group Substituents on Receptor Binding Affinity and Selectivity

The terminal amino group is a critical pharmacophoric feature, often responsible for key ionic or hydrogen bonding interactions that anchor the ligand to its receptor. Modifications to this group, including its protonation state and the nature of its substituents, can dramatically alter binding affinity and selectivity.

SAR studies on benzamide analogs have demonstrated that structural changes to the amine portion significantly impact receptor binding. For example, in a series of benzamides targeting sigma (σ) receptors, modifications to the amine-containing ring led to substantial changes in σ2 receptor affinity and selectivity. nih.gov Constraining the amine within a ring system, for instance, proved crucial for high σ2 affinity, while opening the ring caused a dramatic decrease in binding. nih.gov

The basicity of the amino group, which can be tuned by substituents, is also a key factor. The protonated (cationic) form of the amine can engage in strong ionic interactions with acidic residues (e.g., aspartate, glutamate) in the receptor binding site. The ability to form these strong interactions is often a primary determinant of a ligand's potency. Studies on amino-substituted benzamides have shown that the protonation state can influence activity. acs.org Furthermore, the nature and position of substituents on the amino group itself can fine-tune the ligand's interaction profile, leading to enhanced selectivity for a particular receptor subtype. For instance, in a series of pentacyclic benzimidazole (B57391) derivatives, the placement of an N,N-dimethylaminopropyl amino side chain at a specific position markedly increased antiproliferative activity, highlighting the importance of both the substituent's nature and its location. mdpi.com

| Amine Modification | Effect on Binding | Example/Rationale |

| Conformational Constraint | Can dramatically increase affinity and selectivity. | Constraining the amine in a ring system enhanced σ2 receptor affinity by over 1700-fold in one study. nih.gov |

| Protonation State | The cationic form allows for strong ionic interactions with the receptor. | Protonated amines can form salt bridges with acidic amino acid residues. acs.org |

| N-Substituents | The size, shape, and electronics of substituents modulate binding and selectivity. | An N,N-dimethylaminopropylamino group enhanced antiproliferative activity in certain benzimidazoles. mdpi.com |

Comparative SAR Studies with Structurally Similar Benzamide Derivatives

Comparing the SAR of this compound with structurally related benzamides provides valuable insights into the specific roles of its constituent parts and informs the design of more potent and selective analogs.

Studies on substituted benzamides (SBAs) targeting dopamine receptors have revealed subtype-specific SAR. For the D4 receptor, SBAs with polar substituents at the meta (5-) and/or para (4-) positions of the benzamide ring showed enhanced binding affinity. nih.gov This suggests that for D4 receptor binding, hydrogen-bonding capabilities at these positions are critical, a feature present in this compound with its 3-amino and 4-fluoro groups. This SAR was absent in the D2 receptor, indicating a path toward designing D4-selective ligands. nih.gov

In another example, SAR studies of benzamide analogs as negative allosteric modulators of nicotinic acetylcholine receptors (nAChRs) showed that modifications to both the alkoxy portion (analogous to the fluorobenzyl part) and the amine-containing portion influenced potency and selectivity between nAChR subtypes. nih.gov For instance, replacing a propene group with a propane moiety in the alkoxy part increased potency at hα3β4 nAChRs without affecting hα4β2 nAChRs, thereby altering the selectivity profile. nih.gov

Furthermore, research on benzoic acid derivatives has highlighted the importance of strong electron-donating groups on the benzene ring for potent biological activity in certain assays. iomcworld.com In this compound, the amino group at position 3 acts as an electron-donating group, which could contribute to its activity profile based on this principle.

These comparative studies underscore a recurring theme: the substituents on the benzamide ring, the nature of the linker, and the terminal amine group all work in concert to define the molecule's pharmacological profile. The specific combination of a 3-amino group, a 4-fluoro atom, and an N-ethyl amide in the target compound represents a particular solution to the complex puzzle of achieving affinity and selectivity for its biological target.

Mechanistic Elucidation of Biological Interactions of Fluorobenzamide Derivatives

Modulation of Ion Channels and Receptor Activities

The chemical architecture of benzamide (B126) derivatives makes them suitable candidates for interacting with receptors and ion channels, leading to the modulation of their activity.

Specific Receptor Subtype Binding Profiles (e.g., Serotonin Receptors)

Certain benzamide derivatives have demonstrated notable specificity for serotonin receptor subtypes. A study into 2-alkoxy-4-amino-5-chlorobenzamide derivatives, which share the core benzamide structure, revealed potent antagonistic activity at the serotonin-3 (5-HT3) receptor. nih.gov Specifically, compounds such as 4-amino-5-chloro-N-(1,4-dimethylhexahydro-1H-1,4-diazepin-6-yl)-2-ethoxybenzamide and its 1-benzyl-4-methylhexahydro-1H-1,4-diazepine analogue showed high potency for the 5-HT3 receptor without significant binding affinity for the 5-HT4 receptor subtype. nih.gov This selective binding profile highlights the potential for this class of compounds to specifically interfere with serotonin-mediated signaling pathways.

Ion Channel Gating and Conductance Modulation

The modulation of ion channel function is a key mechanism for many biologically active compounds. nih.gov General anesthetics, for example, can alter the function of GABA(A) and neuronal nicotinic acetylcholine receptor channels in a state-dependent manner. nih.gov Similarly, compounds like flufenamic acid are known to act as ion channel modulators. scilit.com While direct evidence for 3-amino-N-ethyl-4-fluorobenzamide is scarce, the principle of ion channel modulation by small molecules is well-established. This modulation can occur through direct binding to the channel protein, altering its conformation and thereby affecting ion flow, or through indirect mechanisms that influence the channel's cellular environment.

Enzyme Inhibition Mechanisms and Target Specificity

Fluorobenzamide derivatives have been identified as inhibitors of several key enzyme families, demonstrating varying degrees of target specificity and diverse mechanisms of action.

Kinase Inhibition Profiles

The inhibition of protein kinases is a critical strategy in therapeutic development, particularly in oncology. Various benzamide derivatives have been shown to be potent kinase inhibitors.

One area of significant research is the inhibition of the BCR-ABL fusion protein, a tyrosine kinase implicated in chronic myeloid leukemia (CML). nih.gov A diarylamide 3-aminoindazole derivative, AKE-72, was identified as a potent pan-BCR-ABL inhibitor, effective against both the wild-type enzyme and the imatinib-resistant T315I mutant. nih.govsemanticscholar.org This compound exhibited IC50 values of less than 0.5 nM against BCR-ABLWT and 9 nM against the BCR-ABLT315I mutant. nih.gov

Furthermore, other benzamide analogues have shown strong inhibitory activity against different receptor tyrosine kinases. nih.gov For instance, certain derivatives containing a (trifluoromethyl)benzene ring were highly potent against the Epidermal Growth Factor Receptor (EGFR), with inhibition percentages exceeding 90% at a 10 nM concentration. nih.gov

| Compound Class | Target Kinase | Inhibitory Activity (IC50) | Reference |

|---|---|---|---|

| Diarylamide 3-aminoindazole (AKE-72) | BCR-ABLWT | < 0.5 nM | nih.gov |

| Diarylamide 3-aminoindazole (AKE-72) | BCR-ABLT315I | 9 nM | nih.gov |

| 4-(Arylaminomethyl)benzamide analogue | EGFR | >90% inhibition at 10 nM | nih.gov |

Other Enzymatic Targets (e.g., Urease, Oxidoreductases)

Beyond kinases, fluorobenzamide derivatives have been investigated for their effects on other classes of enzymes.

Urease Inhibition: Urease is a nickel-containing enzyme that catalyzes the hydrolysis of urea and is a target in the management of infections by ureolytic bacteria like Helicobacter pylori. While not the specific compound of focus, the related fluorobenzamide derivative, fluorofamide (N-(diaminophosphinyl)-4-fluorobenzenamide), is a potent urease inhibitor. It has been shown to completely block ammonia release and acid protection in H. pylori cultures with an ED50 of approximately 100 nM.

Oxidoreductase Inhibition: Some benzamide derivatives show inhibitory effects on cytochrome P450 (CYP) enzymes, a superfamily of oxidoreductases crucial for drug metabolism. The BCR-ABL inhibitor AKE-72, for example, displayed significant inhibition of CYP2C9 (50.67% inhibition) and CYP3A4 (90.57% inhibition) at a 10 µM concentration, while showing only weak effects on CYP1A2 and CYP2D6. semanticscholar.org This indicates a degree of selectivity in its interaction with these enzymatic targets. semanticscholar.org

| Compound Class | Target Enzyme | Inhibitory Activity | Reference |

|---|---|---|---|

| Fluorofamide | Urease (H. pylori) | ED50 ≈ 100 nM | |

| Diarylamide 3-aminoindazole (AKE-72) | CYP2C9 | 50.67% inhibition at 10 µM | semanticscholar.org |

| Diarylamide 3-aminoindazole (AKE-72) | CYP3A4 | 90.57% inhibition at 10 µM | semanticscholar.org |

Cellular Signaling Pathway Interventions

The interaction of fluorobenzamide derivatives with enzymes and receptors can lead to significant interventions in cellular signaling pathways. These pathways are complex networks that control fundamental cellular processes, and their modulation can have profound biological effects. nih.govnih.gov

By inhibiting key kinases like BCR-ABL and EGFR, benzamide compounds can directly interfere with signaling cascades that promote cell proliferation and survival, such as the MAPK and PI3K/Akt pathways. nih.govnih.govnih.govnih.gov For example, the inhibition of BCR-ABL by compounds like AKE-72 leads to reduced proliferation of leukemia cells. nih.gov Similarly, targeting STAT3 (Signal transducer and activator of transcription 3) signaling with N-substituted sulfamoylbenzamide derivatives has been shown to inhibit the phosphorylation of the STAT3 protein, suppress downstream gene expression, and ultimately induce apoptosis in tumor cells.

These findings illustrate that while the specific actions of this compound are yet to be fully characterized, the broader family of fluorobenzamide derivatives engages in a variety of specific molecular interactions that modulate key biological pathways.

Effects on Cell Proliferation and Viability in Preclinical Models

No data is available on the effects of this compound on cell proliferation or viability in any preclinical models.

Interaction with Melanogenesis Pathways

There is no available research documenting the interaction of this compound with melanogenesis pathways.

Molecular Basis of Antimicrobial and Anti-inflammatory Activities

No studies were found that investigate the molecular basis of any potential antimicrobial or anti-inflammatory activities of this compound.

Preclinical Pharmacological and Biological Profiling of 3 Amino N Ethyl 4 Fluorobenzamide Analogs

In Vitro Cellular Assays

Extensive literature searches did not yield specific in vitro cellular assay data for 3-amino-N-ethyl-4-fluorobenzamide or its direct analogs. However, studies on structurally related benzamide (B126) derivatives provide insights into the potential biological activities and assays that would be relevant for its evaluation.

Receptor Binding and Ligand-Interaction Studies

While no receptor binding data for this compound was found, the broader class of benzamide compounds is known to interact with various receptors. For instance, certain substituted benzamides have been investigated for their affinity to dopamine and sigma receptors. It is plausible that analogs of this compound could be evaluated for their binding affinity and selectivity towards a panel of relevant receptors, though specific data is not currently available.

Enzyme Activity Assays

There is no specific information available regarding the effect of this compound or its analogs on enzyme activity. However, other benzamide derivatives have been shown to act as enzyme inhibitors. For example, some analogs have been studied for their inhibitory effects on enzymes such as poly(ADP-ribose) polymerase (PARP). Future studies could explore the potential of this compound analogs to modulate the activity of various enzymes.

Cell-Based Functional Assays (e.g., Cytotoxicity, Cellular Uptake)

Specific data on the cytotoxicity or cellular uptake of this compound and its analogs is not present in the available literature. Typically, in the preclinical evaluation of novel compounds, cytotoxicity is assessed against a panel of cancer cell lines to determine potential anti-proliferative effects. Cellular uptake studies would also be crucial to understand if the compound can effectively enter cells to reach its target.

In Vivo Preclinical Models

Information regarding the in vivo evaluation of this compound and its analogs in preclinical models is not available in the public domain. The following sections outline the types of studies that would be necessary for its preclinical profiling.

Assessment of Target Engagement in Rodent Models

To assess target engagement in rodent models, researchers would first need to identify a specific biological target for this compound. Once a target is validated, studies could be designed to measure the extent to which the compound interacts with this target in a living organism. This might involve techniques such as positron emission tomography (PET) imaging with a radiolabeled version of the compound or its analog.

Biodistribution Studies of Radiolabeled Analogs in Animal Xenograft Models

Biodistribution studies are essential to understand the absorption, distribution, metabolism, and excretion (ADME) profile of a compound. In the context of cancer research, these studies are often performed using radiolabeled analogs in animal xenograft models. The distribution of the radiolabeled compound would be tracked over time to determine its accumulation in the tumor versus other organs and tissues. This information is critical for assessing the compound's potential as a therapeutic or imaging agent. No such studies for this compound or its analogs have been publicly reported.

Metabolic Stability Studies in Preclinical Systems

The in vitro metabolic stability of a compound is commonly evaluated using liver microsomes, which are subcellular fractions containing a high concentration of drug-metabolizing enzymes, particularly the cytochrome P450 (CYP) family responsible for Phase I metabolism. mttlab.euevotec.com These assays measure the rate of disappearance of the parent compound over time, providing an indication of its intrinsic clearance. mttlab.eucreative-biolabs.com

Studies on Nα-aroyl-N-aryl-phenylalanine amide (AAP) analogs, which share structural similarities with this compound, have demonstrated that these compounds can be susceptible to rapid degradation in microsomal suspensions. nih.govnih.gov This suggests that avoiding hepatic metabolism is a critical factor for their potential in vivo effectiveness. nih.govnih.gov The amide bonds within these molecules are considered potential metabolic weak points. nih.govnih.gov

To address this, research has focused on synthesizing analogs where the amide bonds are sterically shielded by substituents in close proximity. nih.govnih.gov In one such study, the introduction of methyl or fluoro substituents near the amide bonds was investigated. It was observed that sterically shielding the anilide bond at the aromatic system resulted in higher stability in microsomal suspensions. nih.gov For instance, analogs with a 6-fluoro or 6-methyl substituent showed higher stability compared to unshielded derivatives. nih.gov

The stability of these analogs was generally higher in human microsomal suspensions compared to murine microsomal suspensions. nih.gov The highest stability increases in human microsomal suspensions were observed when an Nα-2-methylbenzoyl group was combined with 6-fluoro or 6-methyl substitutions. nih.gov In contrast, in murine microsomal suspensions, the greatest stability was achieved with a combination of an Nα-2,6-difluorobenzoyl group and 6-fluoro or 6-methyl substitutions. nih.gov

Table 1: In Vitro Microsomal Stability of Selected Nα-aroyl-N-aryl-phenylalanine Amide Analogs

| Compound/Analog | Modifying Substituent | Remaining Compound in Human Microsomes (%) | Remaining Compound in Murine Microsomes (%) |

| Unshielded Derivative | None | Low | Very Low |

| Analog with 6-fluoro substituent | 6-fluoro | Higher than unshielded | Higher than unshielded |

| Analog with 6-methyl substituent | 6-methyl | Higher than unshielded | Higher than unshielded |

| Nα-2-methylbenzoyl with 6-fluoro | Combination | 5.5- to 6.5-fold increase | Data not specified |

| Nα-2,6-difluorobenzoyl with 6-fluoro | Combination | Data not specified | 4- to 5-fold increase |

This table is a representation of the trends described in the source material. Exact percentage values for all compounds were not provided.

In addition to microsomal stability, the stability of a compound in serum or plasma is a crucial parameter, as it indicates susceptibility to degradation by plasma enzymes such as esterases and proteases.

For the Nα-aroyl-N-aryl-phenylalanine amide (AAP) analogs, in vitro plasma stability studies have been conducted. The findings from these studies suggest that these derivatives generally exhibit sufficient plasma stability. nih.gov In one investigation, all tested AAP analogs remained stable in human plasma over a 120-minute test period. nih.gov

Interestingly, N-methylation of the anilide bond was found to increase plasma stability, suggesting that this bond is susceptible to hydrolysis. nih.gov This stabilization is thought to be due to the protective effect of the adjacent N-methyl group. nih.gov However, even without N-methylation, the investigated AAP derivatives demonstrated adequate plasma stability, indicating that cleavage or metabolization by plasma components is not likely a significant contributor to low in vivo plasma levels. nih.gov

Table 2: Serum Stability of Nα-aroyl-N-aryl-phenylalanine Amide Analogs in Human Plasma

| Compound Class | Modification | Stability in Human Plasma (120 min) |

| AAP Derivatives | Various substitutions | Stable |

| AAP Derivatives | N-methylation of anilide bond | Increased Stability |

This table summarizes the qualitative findings from the referenced study.

No Publicly Available Research Found for Computational Chemistry and Molecular Modeling of this compound

Following a comprehensive search of publicly accessible scientific literature and databases, no specific research findings were identified for the chemical compound This compound corresponding to the requested sections on computational chemistry and molecular modeling.

The structured search, which included targeted queries for molecular docking, molecular dynamics, Quantitative Structure-Activity Relationship (QSAR) analysis, Density Functional Theory (DFT) studies, and in silico ADME predictions for this specific compound, did not yield any dedicated studies or detailed data. While general methodologies and studies on analogous or related fluorobenzamide structures exist, the strict requirement to focus solely on "this compound" prevents the inclusion of this information.

Consequently, it is not possible to generate a scientifically accurate article with detailed research findings and data tables for the following outlined topics, as the primary research does not appear to be available in the public domain:

Computational Chemistry and Molecular Modeling of Fluorobenzamide Structures

In Silico ADME Predictions for Preclinical Optimization

Without source data from dedicated research on 3-amino-N-ethyl-4-fluorobenzamide, any attempt to create the requested content would be speculative and would not meet the required standards of scientific accuracy and adherence to the specified compound.

Applications of 3 Amino N Ethyl 4 Fluorobenzamide and Derivatives As Research Probes and Chemical Tools

Development of Molecular Probes for Imaging Modalities (e.g., PET)

Derivatives of 3-amino-N-ethyl-4-fluorobenzamide have been successfully developed as molecular probes for Positron Emission Tomography (PET) imaging, a powerful non-invasive technique used in clinical diagnostics and preclinical research. The introduction of a fluorine-18 (B77423) ([¹⁸F]) radioisotope into the benzamide (B126) structure allows for the sensitive and specific visualization of biological processes and targets.

A notable example is the development of N-(2-(dimethylamino)ethyl)-4-[¹⁸F]fluorobenzamide ([¹⁸F]DMFB) , a novel PET probe for the high-contrast imaging of malignant melanoma. Researchers synthesized [¹⁸F]DMFB and evaluated its biological characteristics in animal models. The probe demonstrated a high affinity for melanin, a pigment abundant in melanoma cells. Biodistribution studies in mice with B16F10 melanoma xenografts revealed significant accumulation and retention of [¹⁸F]DMFB in the tumors over a 120-minute period. Furthermore, the probe exhibited rapid clearance from the liver, leading to a high tumor-to-background ratio, which is crucial for clear and accurate imaging. These findings suggest that [¹⁸F]DMFB is a promising PET imaging agent for the diagnosis of both primary and metastatic melanoma.

Another related derivative, N-(2-diethylaminoethyl) 4-[¹⁸F]fluorobenzamide ([¹⁸F]-DAFBA) , has also been synthesized and evaluated as a potential PET probe for imaging melanoma tumors. The development of such probes involves a multi-step synthesis process, beginning with the creation of the non-radioactive compound, followed by the incorporation of the ¹⁸F isotope. The in vitro and in vivo evaluation of these probes provides critical data on their uptake, distribution, and targeting capabilities.

Biodistribution of [¹⁸F]DMFB in B16F10 Xenograft Model

| Time Point (minutes) | Tumor (%ID/g) | Liver (%ID/g) |

|---|---|---|

| 10 | 9.24 | 11.19 |

| 30 | 10.80 | 5.70 |

| 60 | 13.00 | 2.47 |

%ID/g = percentage of injected dose per gram of tissue

Use as Precursors for Synthesizing Active Pharmacological Agents in Research

The this compound core structure serves as a valuable precursor for the synthesis of a wide array of active pharmacological agents used in research. The chemical versatility of the benzamide group allows for modifications that can lead to compounds with high affinity and selectivity for various biological targets.

Benzamide derivatives are recognized for their diverse pharmacological activities, including anti-convulsant, anti-inflammatory, analgesic, antidepressant, and antitumor properties. The synthesis of novel benzamide analogues is a continuous area of research in medicinal chemistry. For instance, derivatives of this compound can be modified to create potent and selective ligands for specific protein targets.

One area of application is in the development of kinase inhibitors. The discovery of compounds like 3-((3-amino-1H-indazol-4-yl)ethynyl)-N-(4-((4-ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)benzamide highlights the utility of the benzamide scaffold in creating potent inhibitors of enzymes such as BCR-ABL kinase, which is implicated in chronic myeloid leukemia. The synthesis of these complex molecules often starts from simpler benzamide precursors.

Additionally, the structural framework of this compound is relevant to the synthesis of compounds targeting the central nervous system. The development of fluorinated benzamide neuroleptics, for example, demonstrates the importance of this chemical class in neuroscience research.

Contributions to Materials Science Research for Specific Electronic and Optical Properties

The incorporation of fluorine atoms into organic molecules can significantly influence their electronic and optical properties, making them attractive for applications in materials science. While direct research on the materials science applications of this compound is emerging, the principles governing fluorinated organic materials suggest its potential contributions.

Fluorination of aromatic compounds can lower both the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) energy levels. This modification can facilitate electron injection and enhance the material's resistance to oxidative degradation, which is beneficial for the development of n-type or ambipolar organic semiconductors. These materials are essential components in organic electronic devices such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).

Furthermore, the presence of fluorine can influence the solid-state packing of molecules through non-covalent interactions, such as C–H···F hydrogen bonds. These interactions can promote specific supramolecular organizations, like π-stacking, which is crucial for efficient charge transport in organic semiconductors. Research on fluorinated benzamides has shown that fluorine substitution can suppress disorder in crystal structures, leading to more ordered materials with potentially improved electronic properties.

The study of fluorinated Si-rhodamine based near-infrared probes for live-cell imaging also underscores the role of fluorine in tuning the photophysical properties of organic dyes, suggesting that fluorinated benzamides could be explored for the development of novel fluorescent materials.

Tools for Elucidating Cellular Signal Transduction Pathways

Derivatives of this compound are valuable tools for dissecting complex cellular signal transduction pathways. By designing molecules that selectively interact with specific proteins in a signaling cascade, researchers can probe the function of these proteins and understand their role in cellular processes.

One example is the use of benzamide derivatives to study the Hedgehog (Hh) signaling pathway, which is crucial for embryonic development and is often dysregulated in cancer. Novel benzamide compounds have been synthesized and screened for their ability to inhibit this pathway. By identifying compounds that modulate Hh signaling, researchers can develop tools to study the pathway's role in both normal physiology and disease.

Moreover, benzamide derivatives have been developed as agonists for the sigma-1 receptor, a unique molecular chaperone involved in the communication between mitochondria and the endoplasmic reticulum. These agonists serve as chemical probes to investigate the role of the sigma-1 receptor in neurodegenerative diseases and ischemic stroke, helping to unravel the complex signaling events that occur at this critical subcellular interface.

The ability to introduce fluorine into these molecules, as seen in this compound, can also be leveraged to create probes for ¹⁹F NMR studies. Fluorinated aromatic amino acids have been used as sensitive probes to detect ligand-protein interactions, suggesting a potential application for fluorinated benzamides in studying the binding of small molecules to their target proteins within a signaling pathway.

Future Research Directions and Translational Perspectives

Design and Synthesis of Next-Generation Fluorobenzamide Analogs

The development of next-generation analogs of 3-amino-N-ethyl-4-fluorobenzamide is a critical step towards optimizing its potential therapeutic properties. The synthetic accessibility of the benzamide (B126) core allows for systematic modifications to probe structure-activity relationships (SAR). Future synthetic strategies will likely focus on several key areas:

Modification of the Amine and Ethylamide Moieties: The primary amino group and the N-ethylamide substituent are ripe for chemical exploration. The amino group can be acylated, alkylated, or incorporated into various heterocyclic systems to explore new interactions with biological targets. Similarly, the N-ethyl group can be varied in length, cyclized, or replaced with other functional groups to modulate lipophilicity and conformational flexibility.

Bioisosteric Replacement: The principle of bioisosterism can be applied to replace the fluorine atom or the amide bond with other groups that have similar steric and electronic properties. For instance, replacing the fluorine with a hydroxyl or cyano group could alter the compound's hydrogen bonding capacity and electronic profile. The amide bond could be replaced with bioisosteres such as a reverse amide, an ester, or a sulfonamide to improve metabolic stability or to reorient key binding interactions.

Scaffold Hopping and Ring System Variation: While maintaining the core fluorobenzamide structure, medicinal chemists can explore replacing the phenyl ring with other aromatic or heteroaromatic systems. This "scaffold hopping" approach can lead to the discovery of novel intellectual property and may unlock interactions with different biological targets.

A systematic exploration of these synthetic avenues will generate a library of diverse analogs. The synthesis of related benzamide derivatives has been shown to be achievable through established chemical reactions, such as amide bond formation using coupling reagents. For example, the synthesis of 3-amino-4-fluorobenzamide (B1284707) has been documented to proceed via the reaction of 3-amino-4-fluorobenzoic acid with ammonium (B1175870) chloride in the presence of coupling agents like 1-ethyl-(3-(3-dimethylamino)propyl)-carbodiimide hydrochloride (EDC) and hydroxybenzotriazole (B1436442) (HOBt). nih.gov

Table 1: Potential Synthetic Modifications for this compound Analogs

| Modification Site | Potential Modifications | Rationale |

| 3-Amino Group | Acylation, Sulfonylation, Alkylation, Heterocycle formation | Explore new binding interactions, modulate solubility |

| N-Ethyl Group | Vary alkyl chain length, cyclization, introduce polar groups | Optimize lipophilicity, improve pharmacokinetic properties |

| 4-Fluoro Group | Replacement with Cl, Br, CN, OH, OCH3 | Modulate electronic properties and hydrogen bonding potential |

| Benzamide Core | Scaffold hopping to other (hetero)aromatic systems | Discover novel intellectual property, explore new target space |

Exploration of Novel Biological Targets for Fluorobenzamide Scaffolds

While the specific biological targets of this compound are not yet fully elucidated, the broader class of benzamides has shown activity against a range of targets. Future research should therefore focus on screening this compound and its newly synthesized analogs against a diverse panel of biological targets to uncover novel therapeutic applications.

Potential target classes include:

Enzymes: Many enzymes are known to be inhibited by benzamide-containing molecules. For instance, FtsZ, a bacterial cytoskeletal protein crucial for cell division, has been identified as a target for 2,6-difluorobenzamide (B103285) derivatives, suggesting a potential antibacterial application for fluorobenzamides. nih.gov

G-Protein Coupled Receptors (GPCRs): GPCRs are a large family of cell surface receptors involved in a multitude of physiological processes, making them attractive drug targets. Screening fluorobenzamide libraries against various GPCRs could identify novel modulators of these receptors.

Ion Channels: These membrane proteins are essential for neuronal signaling and muscle contraction. The modulation of ion channels by small molecules is a well-established therapeutic strategy, and fluorobenzamides could represent a new class of ion channel modulators.

Protein-Protein Interactions (PPIs): The disruption of PPIs is an emerging area in drug discovery. The benzamide scaffold can serve as a template for designing molecules that mimic key binding motifs and disrupt disease-relevant PPIs. For example, benzamide derivatives have been explored as binders for Cereblon (CRBN), a component of an E3 ubiquitin ligase complex, for the development of proteolysis-targeting chimeras (PROTACs). nih.gov

The identification of biological targets can be achieved through a combination of high-throughput screening (HTS) of compound libraries against panels of purified proteins or cell-based assays, followed by target deconvolution studies for active compounds.

Advancements in Computational Methodologies for Fluorobenzamide Research

Computational chemistry and molecular modeling have become indispensable tools in modern drug discovery, enabling the rational design of new molecules and the prediction of their biological activities. brighton.ac.uknih.gov For this compound and its analogs, these methodologies can be applied in several ways:

Molecular Docking and Virtual Screening: Once a biological target is identified, molecular docking can be used to predict the binding mode and affinity of fluorobenzamide analogs within the target's active site. nashbio.comnih.gov This information can guide the design of new analogs with improved potency and selectivity. Virtual screening of large compound libraries against the target can also identify novel fluorobenzamide-containing hits. nih.govrsc.org

Pharmacophore Modeling: A pharmacophore model represents the essential three-dimensional arrangement of functional groups required for biological activity. nih.gov By aligning a set of active fluorobenzamide analogs, a pharmacophore model can be generated and used to search for other compounds with similar features in virtual libraries.

Quantitative Structure-Activity Relationship (QSAR): QSAR studies aim to correlate the chemical properties of a series of compounds with their biological activities. nih.gov By developing a QSAR model for a set of fluorobenzamide analogs, the activity of new, unsynthesized compounds can be predicted, thus prioritizing synthetic efforts.

Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the dynamic behavior of the fluorobenzamide-target complex over time, helping to understand the stability of binding interactions and the conformational changes that may occur upon binding. monash.edu

These computational approaches, when used in an iterative cycle with chemical synthesis and biological testing, can significantly accelerate the drug discovery process for fluorobenzamide-based therapeutics.

Table 2: Application of Computational Methodologies in Fluorobenzamide Research

| Methodology | Application | Expected Outcome |

| Molecular Docking | Predict binding mode and affinity of analogs to a target. | Prioritization of analogs for synthesis, rational design of new compounds. |

| Virtual Screening | Identify novel fluorobenzamide hits from large compound libraries. | Discovery of new chemical starting points for lead optimization. |

| Pharmacophore Modeling | Define the key 3D features required for biological activity. | Guide for designing new analogs with desired features. |

| QSAR | Correlate chemical structure with biological activity. | Prediction of activity for virtual compounds, prioritization of synthesis. |

| MD Simulations | Study the dynamic behavior of the ligand-target complex. | Understanding of binding stability and conformational changes. |

Integration of Multi-Omics Data in Fluorobenzamide Research

The advent of high-throughput "omics" technologies, such as genomics, transcriptomics, proteomics, and metabolomics, has revolutionized our understanding of complex biological systems. nih.govnashbio.com Integrating these multi-omics datasets provides a holistic view of the cellular response to a small molecule and can be instrumental in elucidating its mechanism of action and identifying biomarkers of response. nih.gov

For this compound, a multi-omics approach could involve:

Transcriptomic Profiling: Treating cells with the compound and analyzing changes in gene expression can reveal the cellular pathways that are modulated. This can provide clues about the compound's biological target and mechanism of action.

Proteomic Analysis: Similar to transcriptomics, proteomics can identify changes in protein expression and post-translational modifications upon compound treatment, offering a more direct insight into the functional consequences of target engagement. nih.gov

Metabolomic Studies: Analyzing the metabolic profile of cells or organisms treated with the fluorobenzamide can reveal perturbations in metabolic pathways, which can be indicative of the compound's biological effects and potential off-target activities. monash.eduresearchgate.net

Chemoproteomics: This approach uses chemical probes to identify the direct protein targets of a small molecule within a complex biological system. A probe based on the this compound scaffold could be synthesized to "fish out" its binding partners from cell lysates.

By integrating data from these different omics layers, researchers can build comprehensive models of how this compound affects cellular networks. rsc.org This systems biology approach can not only validate identified targets but also uncover unexpected mechanisms and potential polypharmacology, where a compound interacts with multiple targets to produce its therapeutic effect. nih.govdiva-portal.org This integrated understanding is crucial for the successful translation of a promising compound from the laboratory to the clinic.

Q & A

Q. What are the optimal synthetic routes for preparing 3-amino-N-ethyl-4-fluorobenzamide, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves coupling a fluorinated benzoyl chloride derivative with an ethylamine-containing precursor. For example, 4-fluorobenzoyl chloride can react with 3-amino-N-ethylamine under anhydrous conditions (e.g., dichloromethane or THF) using coupling agents like HATU or DCC to form the amide bond. Reaction optimization should focus on temperature (0–25°C), stoichiometric ratios (1:1.2 benzoyl chloride:amine), and catalyst selection (e.g., DMAP). Post-reaction purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) is critical for yield improvement .

Q. Which analytical techniques are most reliable for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy: Use and NMR in DMSO-d6 or CDCl3 to confirm amide bond formation, fluorine substitution, and ethyl group integration. For example, the NH proton in the amide typically appears at δ 8.2–8.5 ppm .

- Mass Spectrometry: High-resolution ESI-MS or MALDI-TOF can verify molecular ion peaks (e.g., [M+H]) and fragmentation patterns .

- X-ray Crystallography: If single crystals are obtained (e.g., via slow evaporation in ethanol), crystallographic data (space group, unit cell parameters) resolve stereoelectronic effects of the fluorine and amino groups .

Q. How can researchers assess the compound’s solubility and stability under experimental conditions?

Methodological Answer:

- Solubility: Perform shake-flask experiments in solvents (DMSO, ethanol, PBS) at 25°C, followed by HPLC-UV quantification.

- Stability: Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with LC-MS monitoring to detect hydrolysis or oxidation products. Fluorine’s electron-withdrawing effect may enhance amide bond stability in acidic conditions .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of this compound in nucleophilic substitution or oxidation reactions?

Methodological Answer:

- Nucleophilic Substitution: The fluorine atom at the 4-position activates the benzene ring for SNAr reactions. For example, treatment with KOH/EtOH at 80°C replaces fluorine with hydroxyl groups. DFT calculations (B3LYP/6-31G*) can model transition states and charge distribution .

- Oxidation: Use mCPBA or KMnO4 to oxidize the amino group to nitro derivatives. Monitor reaction progress via TLC and IR spectroscopy (disappearance of NH stretch at ~3300 cm) .

Q. How can computational methods predict the compound’s pharmacokinetic properties or binding affinity?

Methodological Answer:

- ADME Prediction: Tools like SwissADME or QikProp calculate logP (lipophilicity), blood-brain barrier permeability, and CYP450 inhibition. The trifluoromethyl group in analogues increases metabolic stability .

- Docking Studies: Use AutoDock Vina to model interactions with target proteins (e.g., kinases). The 4-fluorine may engage in halogen bonding with backbone carbonyls .

Q. What strategies resolve contradictions in biological activity data across studies?

Methodological Answer:

- Dose-Response Validation: Replicate assays (e.g., IC50 in cancer cell lines) using standardized protocols (MTT assay, 72-hour incubation).

- Off-Target Screening: Use kinome-wide profiling (e.g., Eurofins KinaseProfiler) to identify non-specific interactions.

- Metabolite Interference: Analyze intracellular metabolites via LC-MS to rule out false positives from degradation products .

Q. How can researchers design in vivo studies to evaluate the compound’s efficacy and toxicity?

Methodological Answer:

- Pharmacokinetics: Administer IV/oral doses in rodent models and measure plasma concentration-time profiles (LC-MS/MS). Fluorine’s electronegativity may reduce clearance rates.

- Toxicity: Perform acute toxicity studies (OECD 423) with histopathology (liver/kidney sections) and serum biochemistry (ALT, creatinine). The ethyl group’s hydrophobicity may necessitate dose adjustments to avoid hepatotoxicity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。